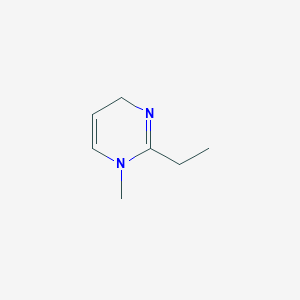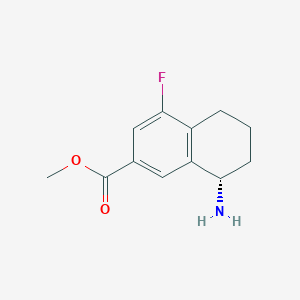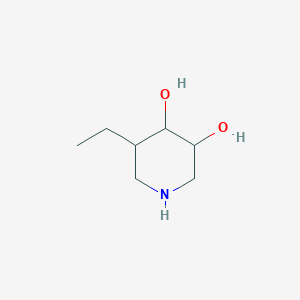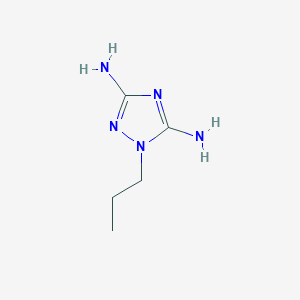
1-propyl-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound with the molecular formula C5H11N5. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-propyl-1H-1,2,4-triazole-3,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole-3,5-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,2,4-triazole-3,5-diamine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Procedure: The 1,2,4-triazole-3,5-diamine is dissolved in a suitable solvent (e.g., ethanol or dimethylformamide), and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-propyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, dimethylformamide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-propyl-1H-1,2,4-triazole-3,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used as a corrosion inhibitor for metals, particularly copper, and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-propyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit DNA synthesis by binding to enzymes involved in the replication process. Additionally, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s effects on these molecular targets can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-propyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3,5-diamine: The parent compound without the propyl group, which also exhibits biological activities and is used in various applications.
1-acyl-1H-1,2,4-triazole-3,5-diamine analogues: These compounds are synthesized as cyclin-dependent kinase inhibitors and show potent and selective inhibitory activities.
3,5-diamino-1,2,4-triazole: Another derivative with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H11N5 |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
1-propyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3,(H4,6,7,8,9) |
InChI-Schlüssel |
RKQWDRFCZMKEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)

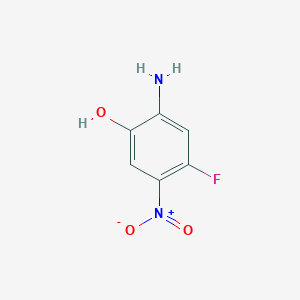

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
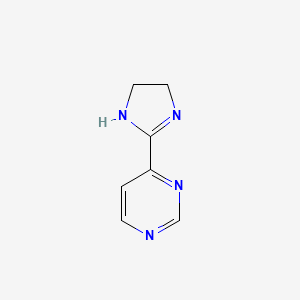
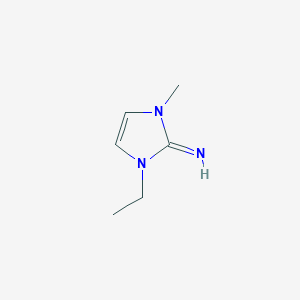

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
